3,5-Dichloro-4-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSUGIKZGMHZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3,5 Dichloro 4 Fluoroanisole
Strategies for Regioselective Halogenation on Anisole (B1667542) Derivatives
The arrangement of substituents on the aromatic ring of 3,5-dichloro-4-fluoroanisole requires careful consideration of the directing effects of the methoxy (B1213986) group and the existing halogens. The methoxy group is an activating ortho-, para-director, while halogens are deactivating ortho-, para-directors. This interplay of electronic effects governs the outcome of electrophilic substitution reactions.
Direct Chlorination and Fluorination Approaches
Direct chlorination of anisole derivatives is a common method for introducing chlorine atoms onto the aromatic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the chlorinating agent used. For instance, the chlorination of anisole with N-chlorodialkylamines in trifluoroacetic acid shows a high selectivity for monochlorination at the 4-position. google.com Iron(III) triflimide has been used as a catalyst for the regioselective chlorination of activated arenes like anisole derivatives with N-chlorosuccinimide (NCS). chemicalbook.com
While direct chlorination of 4-fluoroanisole (B119533) can be achieved, controlling the regioselectivity to obtain the desired 3,5-dichloro isomer is challenging. For example, the chlorination of 4-fluoroanisole with sulfuryl chloride has been used to synthesize 2-chloro-4-fluoroanisole. smolecule.com Further chlorination would likely lead to a mixture of products.
Direct fluorination of aromatic compounds is often carried out using electrophilic fluorinating reagents. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. organic-chemistry.orgworktribe.comnih.govresearchgate.net The direct fluorination of 3,5-dichloroanisole (B44140) would be a potential route to the target molecule, though the specific conditions and yields for this reaction are not extensively documented in readily available literature.
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange reactions, such as the Halex process, provide a powerful method for introducing fluorine into an aromatic ring, particularly when the precursor contains other halogens like chlorine or bromine. organic-chemistry.orgpsu.edu A key intermediate for the synthesis of this compound, 3,5-dichloro-4-fluoronitrobenzene (B1581561), can be synthesized via a halogen exchange reaction. This involves heating 3,4,5-trichloronitrobenzene (B33126) with potassium fluoride (B91410) in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com An additional portion of potassium fluoride can be added to drive the reaction to completion. prepchem.com
This nucleophilic aromatic substitution of a chlorine atom with fluorine is facilitated by the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.
Ethereal Linkage Formation in Halogenated Aromatic Systems
The methoxy group of this compound can be introduced through the Williamson ether synthesis. This reaction typically involves the O-alkylation of a corresponding phenol (B47542) with a methylating agent in the presence of a base. asm.orggoogle.com
A plausible route to this compound involves the methylation of 3,5-dichloro-4-fluorophenol (B2869150). This can be achieved using a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govcdnsciencepub.com The phenolic proton is removed by the base to form a phenoxide ion, which then acts as a nucleophile and attacks the methylating agent to form the ether linkage.
Preparation of Key Halogenated Anisole Intermediates
The synthesis of this compound often relies on the preparation of key halogenated precursors, which are then further functionalized.
Synthesis of Polyhalogenated Anisole Precursors
The synthesis of polyhalogenated anisoles can be achieved through various routes. For example, 3,5-dichloroanisole can be prepared from 1,3,5-trichlorobenzene (B151690) by reaction with a methanolate of an alkali metal in a solvent like dimethylsulfoxide. lookchem.com This intermediate could then potentially undergo direct fluorination.
Furthermore, halogenation of existing anisole derivatives can provide access to more complex precursors. For instance, 4-bromo-3,5-dichloroanisole has been synthesized by the bromination of 3,5-dichloroanisole using N-bromosuccinimide (NBS) in the presence of an acid. nih.govcdnsciencepub.com
Derivatization from Halogenated Nitrobenzenes
A highly effective strategy for synthesizing this compound involves the derivatization of halogenated nitrobenzenes. A key starting material is 3,4,5-trichloronitrobenzene, which can be converted to 3,5-dichloro-4-fluoronitrobenzene via a halogen exchange reaction with potassium fluoride. prepchem.com
The resulting 3,5-dichloro-4-fluoronitrobenzene is a versatile intermediate. The nitro group can be reduced to an amino group to form 3,5-dichloro-4-fluoroaniline (B1294558). google.com This reduction is commonly carried out using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. google.com
The 3,5-dichloro-4-fluoroaniline can then be converted to 3,5-dichloro-4-fluorophenol. This transformation is typically achieved through a diazotization reaction, where the aniline (B41778) is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. smolecule.comgoogle.com Subsequent hydrolysis of the diazonium salt yields the desired phenol. However, the presence of multiple electron-withdrawing groups on the aniline can make the diazonium salt unstable, potentially leading to lower yields. google.com
Once 3,5-dichloro-4-fluorophenol is obtained, the final step is the formation of the ether linkage as described in section 2.2.
Data Tables
Table 1: Synthesis of 3,5-Dichloro-4-fluoronitrobenzene via Halogen Exchange
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 3,4,5-Trichloronitrobenzene | Potassium fluoride, Dimethylformamide (DMF) | Heated at 140°C for 15 hours, with a second addition of KF for another 15 hours. | 3,5-Dichloro-4-fluoronitrobenzene | Not specified, purified by column chromatography. | prepchem.com |
Table 2: Representative Synthesis of a Halogenated Anisole Intermediate
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 3,5-Dichlorophenol | Dimethyl sulfate, Potassium carbonate, DMF | 60°C for approximately 1 hour. | 3,5-Dichloro-4-nitroanisole (from 3,5-dichloro-4-nitrophenol) | Not specified, purified by column chromatography. | nih.govcdnsciencepub.com |
Table 3: Derivatization of Halogenated Nitrobenzene
| Starting Material | Reagents/Reaction | Intermediate/Product | Reference |
| 3,4,5-Trichloronitrobenzene | Halogen Exchange (KF, DMF) | 3,5-Dichloro-4-fluoronitrobenzene | prepchem.com |
| 3,5-Dichloro-4-fluoronitrobenzene | Reduction (e.g., Pd/C, H₂) | 3,5-Dichloro-4-fluoroaniline | google.com |
| 3,5-Dichloro-4-fluoroaniline | Diazotization and Hydrolysis | 3,5-Dichloro-4-fluorophenol | google.com |
| 3,5-Dichloro-4-fluorophenol | Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) | This compound | nih.govcdnsciencepub.com |
Nucleophilic Aromatic Substitution in the Synthesis of Halogenated Anisoles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds, including halogenated anisoles. Unlike nucleophilic substitution reactions on aliphatic carbons (SN1 and SN2), SNAr reactions typically proceed via an addition-elimination mechanism. msu.edumasterorganicchemistry.com This pathway is viable when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by a nucleophile. masterorganicchemistry.com
The SNAr mechanism is particularly relevant for preparing highly substituted halogenated aromatics where specific regioselectivity is required. The reaction is accelerated when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement allows for effective delocalization of the negative charge in the intermediate. masterorganicchemistry.com Halogens themselves can act as leaving groups, with their lability generally following the trend F > Cl > Br > I, which is opposite to the trend observed in SN1/SN2 reactions. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. acs.org
In the context of synthesizing this compound, SNAr reactions are crucial for introducing either the fluorine atom or the methoxy group onto a suitably substituted benzene (B151609) ring.
A key precursor for this compound is 3,5-dichloro-4-fluoronitrobenzene. Its synthesis can be accomplished via a nucleophilic aromatic substitution where a fluoride ion displaces a chloride ion from a polychlorinated nitroaromatic compound. For instance, the reaction of 3,4,5-trichloronitrobenzene with potassium fluoride in a polar aprotic solvent like dimethylformamide (DMF) yields 3,5-dichloro-4-fluoronitrobenzene. prepchem.com The nitro group at the 1-position activates the chlorine atom at the 4-position (para) for nucleophilic attack.
| Precursor | Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| 3,4,5-Trichloronitrobenzene | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 140°C | 30 hours | 3,5-Dichloro-4-fluoronitrobenzene |
Once 3,5-dichloro-4-fluoronitrobenzene is obtained, subsequent transformations are required to introduce the methoxy group. This typically involves the reduction of the nitro group to an amine (forming 3,5-dichloro-4-fluoroaniline), followed by a Sandmeyer-type reaction or other methods to replace the amino group with a methoxy group.
Alternatively, the methoxy group can be introduced directly via nucleophilic aromatic substitution using a methoxide (B1231860) nucleophile on a suitable precursor. A relevant example is the synthesis of isomeric chloro-fluoro-methoxyanilines starting from 2,4-dichloro-3-fluoronitrobenzene. chemicalbook.com In this process, sodium methoxide in methanol (B129727) selectively displaces one of the chlorine atoms. The reaction yields a mixture of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene, demonstrating the competing substitution at positions activated by the nitro group. chemicalbook.com Subsequent reduction of the nitro group yields the corresponding anilines.
| Step | Precursor | Reagents/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 (SNAr) | 2,4-Dichloro-3-fluoronitrobenzene | Sodium methoxide | Methanol | 40-50°C, 2h | Mixture of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene |
| 2 (Reduction) | Nitro-intermediate mixture from Step 1 | Raney Nickel, H₂ | Methanol | 40-50°C, 10-15 bar, 4h | Mixture of 2-methoxy-3-fluoro-4-chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline |
The principles of SNAr are also applied in the synthesis of other complex halogenated molecules. For example, the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone was achieved by reacting 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) with potassium fluoride. google.com This reaction proceeds via a nucleophilic aromatic substitution where fluoride displaces the chlorine atom at the 4-position. This is noteworthy because a trifluoromethyl ketone group is generally not considered a sufficiently strong activating group for such substitutions, highlighting the utility of this method even in challenging cases. google.com
Advanced Spectroscopic Elucidation and Structural Analysis of 3,5 Dichloro 4 Fluoroanisole
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the structural features of a molecule. For 3,5-dichloro-4-fluoroanisole, these methods are instrumental in identifying characteristic functional groups and understanding the influence of its substitution pattern on the benzene (B151609) ring.
Key expected vibrational modes include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. The presence of electronegative halogen substituents on the ring may cause a slight shift in these frequencies.
C-H Stretching of the Methoxy (B1213986) Group: The methyl group's symmetric and asymmetric stretching vibrations are anticipated in the 2950-2850 cm⁻¹ range.
C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce characteristic bands in the 1600-1400 cm⁻¹ region. The substitution pattern influences the intensity and position of these bands.
C-O Stretching: The stretching of the aryl-ether linkage (Ar-O-CH₃) is expected to give rise to a strong absorption band, typically around 1250 cm⁻¹ for the asymmetric stretch and a weaker one near 1040 cm⁻¹ for the symmetric stretch.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is predicted to be in the 1200-1000 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibrations are expected to appear as strong bands in the 800-600 cm⁻¹ range.
The table below summarizes the predicted FT-IR vibrational frequencies for this compound based on data from similar substituted benzenes.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Methoxy C-H Stretching | 2950 - 2850 |
| Aromatic C-C Stretching | 1600 - 1400 |
| Asymmetric C-O-C Stretching | ~1250 |
| Symmetric C-O-C Stretching | ~1040 |
| C-F Stretching | 1200 - 1000 |
| C-Cl Stretching | 800 - 600 |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.
For this compound, the following Raman active modes are anticipated:
Ring Breathing Mode: A characteristic, strong, and sharp band corresponding to the symmetric expansion and contraction of the benzene ring is expected, likely around 1000 cm⁻¹.
Aromatic C-H Stretching: While also present in the IR spectrum, these modes will be visible in the Raman spectrum as well, typically in the 3100-3000 cm⁻¹ region.
C-Cl and C-F Symmetric Stretching: The symmetric stretching vibrations of the carbon-halogen bonds are expected to be Raman active.
The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
A Normal Coordinate Analysis (NCA) is a theoretical method used to assign vibrational frequencies to specific molecular motions. This analysis involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on its geometry and force constants. The calculated frequencies are then compared with the experimental FT-IR and Raman data to achieve a detailed and accurate assignment of the observed bands.
For this compound, an NCA would help to:
Precisely assign the vibrational modes, especially in regions where multiple bands overlap.
Understand the extent of coupling between different vibrational modes.
Determine the potential energy distribution (PED) for each normal mode, which describes the contribution of individual bond stretches, angle bends, and torsions to that vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound is expected to show two main signals: one for the methoxy protons and another for the aromatic protons.
Methoxy Protons (-OCH₃): This signal is expected to appear as a singlet in the upfield region, likely around 3.8-4.0 ppm. The exact chemical shift is influenced by the electronic effects of the substituents on the aromatic ring.
Aromatic Protons (Ar-H): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet, or a very narrowly split doublet due to coupling with the fluorine atom, in the downfield region, typically between 6.8 and 7.5 ppm. The electron-withdrawing nature of the chlorine and fluorine atoms will deshield these protons, shifting their signal downfield compared to unsubstituted anisole (B1667542).
The predicted ¹H NMR data is summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| Aromatic H | 6.8 - 7.5 | Singlet (or narrow doublet) |
The ¹³C NMR spectrum of this compound will provide information about the different carbon environments in the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected in the aromatic region, in addition to the methoxy carbon signal. A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine (C-F) coupling.
Methoxy Carbon (-OCH₃): This carbon is expected to resonate in the range of 55-60 ppm.
Aromatic Carbons:
C-O: The carbon atom attached to the methoxy group is expected to have a chemical shift in the range of 150-160 ppm.
C-H: The two equivalent carbon atoms bonded to hydrogen are predicted to appear in the 115-125 ppm region. This signal may show a small C-F coupling.
C-Cl: The two equivalent carbon atoms bonded to chlorine will be in the 125-135 ppm range.
C-F: The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF) and is expected to resonate in the 150-160 ppm region, appearing as a doublet.
The predicted ¹³C NMR data is presented in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -OCH₃ | 55 - 60 | Singlet |
| C-H | 115 - 125 | Doublet (small J) |
| C-Cl | 125 - 135 | Doublet (small J) |
| C-O | 150 - 160 | Doublet (small J) |
| C-F | 150 - 160 | Doublet (large ¹JCF) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Probing
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for the structural analysis of fluorine-containing compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atom on the aromatic ring.
The chemical shift of the fluorine nucleus is significantly influenced by the electronic effects of the substituents on the benzene ring. alfa-chemistry.combiophysics.org In this compound, the fluorine atom is situated between two electron-withdrawing chlorine atoms and para to an electron-donating methoxy group. This specific substitution pattern dictates the local electron density around the fluorine nucleus, resulting in a characteristic chemical shift. The chemical shift range for aryl fluorides typically falls between +80 to +170 ppm relative to CFCl₃, though specific values are dependent on the precise electronic environment. ucsb.edu
The multiplicity of the ¹⁹F signal is determined by spin-spin coupling with neighboring magnetic nuclei, primarily the ortho protons (H-2 and H-6). Due to the symmetry of the molecule, the two ortho protons are chemically equivalent. Therefore, the single fluorine atom will couple to these two equivalent protons, resulting in a triplet signal pattern, assuming the coupling constants are resolved. This coupling, which occurs over three bonds (³J F-H), provides valuable confirmation of the substitution pattern on the aromatic ring. alfa-chemistry.com Long-range couplings in fluorinated aromatic systems are common and provide additional structural insights. thermofisher.com
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value/Observation | Rationale |
| Chemical Shift (δ) | Single resonance | A single fluorine environment exists in the molecule. |
| Multiplicity | Triplet (t) | Coupling to two equivalent ortho protons (H-2 and H-6). |
| Coupling Constant (³J F-H) | ~5-10 Hz | Typical magnitude for vicinal fluorine-proton coupling in aromatic systems. alfa-chemistry.com |
Advanced 2D NMR Techniques for Connectivity and Conformation
While ¹⁹F NMR provides specific information about the fluorine environment, a comprehensive structural assignment of this compound relies on advanced 2D NMR techniques. These experiments establish the connectivity of atoms within the molecule by detecting correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be expected to show no cross-peaks for the aromatic protons, as the two H-2 and H-6 protons are magnetically isolated from each other by the chlorine and fluorine substituents. This lack of correlation confirms their isolated nature on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. For this compound, the HSQC spectrum would reveal a correlation between the signal for the aromatic protons (H-2, H-6) and the signal for their directly bonded carbons (C-2, C-6). It would also show a distinct correlation between the methoxy protons (-OCH₃) and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular framework by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:
A correlation from the methoxy protons to the C-1 carbon, confirming the attachment of the methoxy group to the ring.
Correlations from the aromatic protons (H-2, H-6) to the adjacent quaternary carbons (C-1, C-3, C-5) and the fluorine-bearing carbon (C-4). These correlations are vital for unambiguously placing the substituents on the aromatic ring.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| -OCH₃ | None | C-methoxy | C-1 |
| H-2, H-6 | None | C-2, C-6 | C-1, C-3, C-5, C-4 |
Rotational Spectroscopy and Gas-Phase Conformation Studies
Rotational spectroscopy, particularly microwave spectroscopy, is a powerful high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. furman.edu By measuring the frequencies of rotational transitions, highly accurate rotational constants (A, B, C) can be derived, which are inversely related to the molecule's moments of inertia.
For this compound, a key structural question is the conformation of the methoxy group relative to the plane of the aromatic ring. Studies on the related molecule, 4-fluoroanisole (B119533), have confirmed a preferred planar conformation in the gas phase. cdnsciencepub.com It is anticipated that this compound would also adopt a planar or near-planar conformation, where the methoxy group lies in the same plane as the aromatic ring to maximize resonance stabilization.
A microwave spectroscopy study would involve recording the spectrum in a pulsed molecular jet Fourier transform microwave spectrometer. mdpi.com The initial assignment of the rotational transitions would be guided by quantum chemical calculations to predict the rotational constants. The presence of two chlorine atoms would result in characteristic isotopic splitting patterns for each rotational transition due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, aiding in the spectral assignment. A successful fit of the experimental spectrum would yield precise rotational constants, from which the molecular geometry, including bond lengths and angles, can be determined with high precision. This would definitively establish the gas-phase planarity and the orientation of the methoxy group.
Mass Spectrometry for Molecular Fragmentation and Compositional Verification
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.
For this compound (C₇H₅Cl₂FO), high-resolution mass spectrometry (HRMS) would be used to verify its elemental composition. The technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of a unique molecular formula.
The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺·). A key feature of this peak would be its distinctive isotopic pattern, arising from the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected pattern for a molecule with two chlorine atoms would be a cluster of peaks with an approximate intensity ratio of 9:6:1 for the M⁺·, [M+2]⁺·, and [M+4]⁺· ions, respectively.
The fragmentation of the molecular ion under EI conditions can provide further structural evidence. Common fragmentation pathways for substituted anisoles involve the loss of the methyl group or the entire methoxy group.
Expected Fragmentation Pathways:
Loss of a methyl radical: A primary fragmentation would be the loss of a methyl radical (·CH₃) from the molecular ion, leading to the formation of a stable [M-15]⁺ cation (m/z 179).
Loss of carbon monoxide: The resulting [M-15]⁺ ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, yielding an ion at m/z 151.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Ion Formula | Identity |
| 194 | [C₇H₅³⁵Cl₂FO]⁺· | Molecular Ion (M⁺·) |
| 179 | [C₆H₂³⁵Cl₂FO]⁺ | [M - CH₃]⁺ |
| 151 | [C₅H₂³⁵Cl₂F]⁺ | [M - CH₃ - CO]⁺ |
Theoretical and Computational Chemistry of 3,5 Dichloro 4 Fluoroanisole
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational framework for predicting the electronic structure and energetic properties of 3,5-Dichloro-4-fluoroanisole. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for a detailed exploration of the molecule's quantum mechanical nature.
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of halogenated aromatic compounds due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP are commonly employed to model the geometry and electronic landscape of molecules like this compound. nih.gov
DFT calculations can elucidate key aspects of the electronic structure, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For halogenated anisoles, the oxygen atom of the methoxy (B1213986) group and the aromatic ring are typically regions of negative potential, while the hydrogen atoms are areas of positive potential. researchgate.net
Table 1: Calculated Electronic Properties of Fluoroanisole Isomers using DFT (B3LYP/6-311++G(d,p)) Note: This table presents data for related fluoroanisole isomers to illustrate typical values obtained from DFT calculations, as specific data for this compound is not available in the cited literature.
| Property | o-fluoroanisole | m-fluoroanisole | p-fluoroanisole |
| HOMO Energy (eV) | -8.52 | -8.73 | -8.59 |
| LUMO Energy (eV) | -0.91 | -0.98 | -0.92 |
| HOMO-LUMO Gap (eV) | 7.61 | 7.75 | 7.67 |
| Dipole Moment (Debye) | 2.38 | 1.69 | 1.25 |
Source: Theoretical investigation of the molecular properties of the fluoroaniline (B8554772) and fluoroanisole isomers. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure
For situations requiring higher accuracy, particularly for calculating reaction barriers and interaction energies, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the empirical parameterization common in some other methods. mdpi.com
While computationally more demanding than DFT, methods like MP2 provide a more reliable description of electron correlation effects, which are crucial for accurately modeling non-covalent interactions that govern conformational preferences. mdpi.com For a molecule like this compound, these high-accuracy calculations are vital for determining the subtle energy differences between various rotameric states of the methoxy group and for calculating precise rotational energy barriers.
Basis Set Selection and Computational Parameterization
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For halogenated compounds, the selection of an appropriate basis set is particularly important.
Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. nih.gov The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) is essential to describe the anisotropic nature of electron density around atoms in a molecule. youtube.com Diffuse functions (indicated by '+') are added to handle systems with delocalized electrons or anions, providing a more accurate description of the electron density far from the nucleus.
Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ and aug-cc-pVTZ, offer a systematic way to improve accuracy by increasing the size of the basis set. The 'aug' prefix indicates the addition of diffuse functions. researchgate.net For high-accuracy energy calculations involving halogenated molecules, larger basis sets like aug-cc-pVTZ are often preferred. mdpi.com
Table 2: Common Basis Sets for Computational Studies of Organohalogens
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set | Initial, low-cost geometry optimizations. Not recommended for final energies. gaussian.com |
| 6-31G(d) | Split-valence with polarization functions on heavy atoms | Routine geometry optimizations and frequency calculations. youtube.com |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions | Higher accuracy optimizations and electronic property calculations. nih.gov |
| cc-pVTZ | Correlation-consistent, triple-zeta quality | Accurate energy calculations and property predictions. |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | High-accuracy calculations, especially for systems with weak interactions or anions. researchgate.net |
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is primarily defined by the orientation of the methoxy (-OCH₃) group relative to the substituted benzene (B151609) ring. Computational methods are indispensable for mapping the potential energy surface (PES) associated with this rotation.
Rotameric States and Interconversion Barriers of Substituted Anisoles
Anisole (B1667542) and its derivatives can exist in different conformations, or rotameric states, arising from the rotation around the C(aryl)-O bond. The key dihedral angle is C₂-C₁-O-C(methyl). A planar conformation, where the methyl group lies in the plane of the aromatic ring, is often the most stable for unsubstituted anisole. However, substituents, particularly in the ortho positions, can significantly alter this preference.
Computational studies can determine the relative energies of these conformers and the energy barriers that separate them. The rotational barrier is the energy required to move from a stable conformer (an energy minimum) to an unstable transition state. These barriers can be determined experimentally through techniques like microwave spectroscopy and computationally by performing a relaxed scan of the potential energy surface along the rotational coordinate. nih.gov
Influence of Halogenation on Methoxy Group Rotation
In this compound, the two chlorine atoms are located in the ortho positions relative to the methoxy group. This substitution pattern is expected to have a profound impact on the rotation of the methoxy group.
The bulky chlorine atoms introduce significant steric hindrance, which likely destabilizes the planar conformation where the methyl group would eclipse the C-Cl bonds. nih.gov Consequently, the minimum energy conformation for this compound is predicted to be a non-planar or skewed structure where the methoxy group is rotated out of the plane of the ring to alleviate these steric clashes. This rotation minimizes the repulsion between the methyl hydrogens and the ortho-chlorine atoms. The electronic effects of the fluorine and chlorine atoms also modulate the electron density of the ring, which can influence the C(aryl)-O bond character and further affect the rotational barrier. Computational modeling of the potential energy surface by systematically varying the C-C-O-C dihedral angle would confirm the most stable conformation and quantify the height of the rotational energy barrier.
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in a molecule dictates its stability, geometry, and reactivity. Molecular Orbital (MO) theory provides a sophisticated model to describe this electronic structure by considering electrons to be delocalized over the entire molecule in specific orbitals, each with a distinct energy level.
Electron Density Distribution and Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.
Color Coding: MEP maps use a color spectrum to denote different potential regions. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas represent electron-deficient regions with positive electrostatic potential, indicating likely sites for nucleophilic attack. Green and yellow areas correspond to neutral or intermediate potential.
In this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. The electron-withdrawing nature of the chlorine and fluorine atoms would create regions of positive potential (blue) on the aromatic ring, particularly on the hydrogen atoms and near the halogen substituents, making these areas susceptible to nucleophilic interaction.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method is highly effective for quantifying intramolecular interactions and charge delocalization.
NBO analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, calculated using second-order perturbation theory, indicates the extent of electron delocalization, which contributes to the molecule's stability. For this compound, significant interactions would be expected between the lone pairs of the oxygen and halogen atoms (donors) and the antibonding orbitals (σ* and π*) of the aromatic ring (acceptors). This delocalization, often referred to as hyperconjugation or resonance, is key to understanding the molecule's electronic properties.
Reactivity Descriptors from Computational Models
Based on the energies of the frontier orbitals and the principles of Density Functional Theory (DFT), several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior.
Ionization Potentials and Electron Affinities
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). A lower ionization potential indicates that the molecule is more easily oxidized.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). A higher electron affinity suggests the molecule is more readily reduced.
Chemical Hardness, Softness, and Electronegativity
These descriptors provide further insight into the reactivity and stability of a molecule.
Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is "soft." It is calculated as: η = (IP - EA) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules.
| Chemical Softness (S) | S = 1 / η | The inverse of hardness; indicates higher reactivity and polarizability. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Vibrational Frequency Calculations and Spectroscopic Correlation
In the realm of computational chemistry, the calculation of vibrational frequencies serves as a powerful tool for the interpretation and prediction of infrared and Raman spectra. uzh.chnih.govcuny.educardiff.ac.uk These calculations provide fundamental insights into the dynamic nature of molecules, revealing the energies associated with their various vibrational modes. cuny.eduajchem-a.com By correlating these computed frequencies with experimentally observed spectroscopic data, chemists can elucidate molecular structures, identify functional groups, and understand the forces that govern molecular motion. cuny.educardiff.ac.uk
The theoretical foundation for these calculations lies in the Born-Oppenheimer approximation, which allows for the separation of nuclear and electronic motions. The potential energy surface (PES) of a molecule, which describes its energy as a function of its atomic coordinates, is paramount in these calculations. cuny.edu Vibrational frequencies are typically determined by calculating the second derivatives of the energy with respect to the nuclear positions, a process that yields a set of normal modes, each with a characteristic frequency. uzh.ch
While the harmonic oscillator approximation provides a straightforward and often useful model for molecular vibrations, it assumes that the potential energy well is perfectly parabolic. cuny.edu However, real molecular potentials are anharmonic, meaning they deviate from this idealized shape. researchgate.net This anharmonicity has significant consequences for vibrational spectra and is a key consideration in accurate theoretical predictions.
Anharmonicity and Isotopic Effects on Vibrational Modes
A more refined understanding of the vibrational spectroscopy of this compound requires delving into the concepts of anharmonicity and the effects of isotopic substitution. These factors introduce notable shifts and complexities in the vibrational spectrum that are not captured by simpler harmonic models.
Anharmonicity in Vibrational Calculations
Anharmonicity refers to the deviation of a molecule's potential energy surface from the idealized parabolic shape of a harmonic oscillator. researchgate.net While the harmonic approximation is a useful starting point, it fails to account for several important phenomena, such as overtone and combination bands, and it can lead to inaccuracies in the calculated fundamental vibrational frequencies.
Anharmonic calculations, which provide a more realistic description of molecular vibrations, can be computationally demanding. uzh.chnasa.gov Methods such as vibrational self-consistent field (VSCF) and second-order vibrational perturbation theory (VPT2) are employed to account for anharmonic effects. nasa.govsemanticscholar.org These approaches yield frequencies that are generally in better agreement with experimental data without the need for empirical scaling factors that are often applied to harmonic results. nasa.gov
The inclusion of anharmonicity typically leads to a red shift (a decrease) in the calculated vibrational frequencies compared to the harmonic approximation. This is particularly significant for high-frequency stretching modes, such as C-H and O-H vibrations.
Illustrative Data: Harmonic vs. Anharmonic Frequencies
To illustrate the impact of anharmonicity, the following table presents a hypothetical comparison of harmonic and anharmonic vibrational frequencies for a representative functional group that would be present in this compound.
| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100 | 2950 | -150 |
| C-O Stretch | 1250 | 1230 | -20 |
| C-Cl Stretch | 750 | 740 | -10 |
Note: This data is illustrative and intended to demonstrate the general effect of anharmonicity. Actual values for this compound would require specific quantum chemical calculations.
Isotopic Effects on Vibrational Modes
Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which has a different mass but the same number of protons. libretexts.orgslideshare.net This change in mass, while not affecting the electronic potential energy surface, alters the reduced mass of the vibrating system. ajchem-a.comlibretexts.org Consequently, the vibrational frequencies associated with the substituted atom and, to a lesser extent, the rest of the molecule, will shift. libretexts.orgslideshare.net
The most pronounced effects are observed when a light atom is replaced by a heavier isotope, such as the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D). ajchem-a.com Due to the doubling of the mass, vibrational modes involving the hydrogen atom will exhibit a significant decrease in frequency. ajchem-a.com This isotopic shift is a powerful tool in vibrational spectroscopy for assigning specific vibrational modes to particular atoms or functional groups. libretexts.orgslideshare.net
The magnitude of the isotopic shift can be approximated by the following relationship derived from the harmonic oscillator model:
ν' / ν = √(μ / μ')
where ν and ν' are the vibrational frequencies of the light and heavy isotopologues, respectively, and μ and μ' are their corresponding reduced masses.
Illustrative Data: Isotopic Substitution Effects
The following table provides a hypothetical example of the effect of isotopic substitution on the vibrational frequencies of a C-H bond, which would be relevant to the aromatic ring of this compound.
| Vibrational Mode | Isotope | Reduced Mass (amu) | Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ¹H | ~0.92 | 2950 |
| Aromatic C-D Stretch | ²H | ~1.71 | 2150 |
Note: This data is illustrative. The reduced mass is approximated for a C-H/D diatomic system. The frequencies are representative values for anharmonic calculations.
Reaction Mechanisms and Chemical Transformations of 3,5 Dichloro 4 Fluoroanisole
Reactivity of the Halogen Substituents
The benzene (B151609) ring of 3,5-Dichloro-4-fluoroanisole is substituted with three halogen atoms, each presenting a potential site for reaction. The regioselectivity and feasibility of these reactions are highly dependent on the chosen mechanism and reaction conditions.
Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by withdrawing groups. In this mechanism, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of a leaving group.
For this compound, the fluorine atom at the C4 position is the most susceptible to SₙAr. This is due to two primary factors:
Leaving Group Ability: In SₙAr reactions, fluoride (B91410) is generally a better leaving group than chloride. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Electronic Activation: The C4 position is flanked by two chlorine atoms at the C3 and C5 positions. These electron-withdrawing groups help to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4.
Computational and experimental studies on polyhalogenated aromatic compounds confirm that C-F bonds, especially those positioned para to other activating groups, are often the most reactive sites for nucleophilic displacement. mdpi.comdiva-portal.orgresearchgate.net Therefore, reactions with various nucleophiles are expected to yield products where the fluorine atom is selectively replaced.
Table 1: Predicted Products of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Major Product |
|---|---|---|
| Methoxide (B1231860) | Sodium Methoxide (NaOCH₃) | 1,2-Dichloro-4,5-dimethoxybenzene |
| Amide | Sodium Amide (NaNH₂) | 3,5-Dichloro-4-methoxyaniline |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds. These reactions proceed via a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The first and often rate-determining step, oxidative addition, is highly dependent on the carbon-halogen bond strength.
The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl >> F. libretexts.org For this compound, this reactivity order dictates that the C-Cl bonds are significantly more reactive than the C-F bond. The two chlorine atoms at positions C3 and C5 are chemically equivalent, meaning that a mono-coupling reaction would occur at either of these positions. Under more stringent conditions or with an excess of the coupling partner, double coupling at both chlorine-substituted positions is possible.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is widely used for the synthesis of biaryl compounds. Studies on dichlorinated heterocyclic compounds have demonstrated that selective mono- and di-substitution can be achieved by controlling reaction conditions. nih.govresearchgate.net
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst System | Predicted Product (Mono-coupling) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-4-fluoro-5-phenylanisole |
Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgopenochem.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. The chemoselectivity for C-Cl over C-F bonds is also pronounced in this reaction, allowing for targeted substitution at the chlorinated positions. rsc.org
Table 3: Representative Stille Coupling Reactions
| Organostannane | Catalyst | Predicted Product (Mono-coupling) |
|---|---|---|
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | 3-Chloro-4-fluoro-5-phenylanisole |
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be achieved using various methods, most commonly through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
The selectivity of catalytic hydrogenation for different halogens generally follows the trend of bond strength, with weaker bonds being cleaved more readily. The C-Cl bond is weaker than the C-F bond, and therefore, palladium catalysts typically exhibit a preference for removing chlorine over fluorine. nist.gov This selectivity allows for the partial reduction of this compound to produce 4-fluoroanisole (B119533) as the major product, especially if the reaction is carefully monitored. Complete dehalogenation to form anisole (B1667542) is also possible under more forcing conditions. Microbial reductive dehalogenation has also been studied for polychlorinated compounds, though it is less common in synthetic applications. nih.govrsc.org
Table 4: Reductive Dehalogenation of this compound
| Reagent/Catalyst | Conditions | Expected Major Product |
|---|---|---|
| H₂, Pd/C | Room Temperature, 1 atm | 3-Chloro-4-fluoroanisole |
| H₂, Pd/C | Elevated Temperature/Pressure | 4-Fluoroanisole |
Transformations Involving the Methoxy (B1213986) Group
The methyl ether linkage of the methoxy group in anisole derivatives is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542). wikipedia.org This O-demethylation is a synthetically important transformation.
The cleavage of aryl methyl ethers is typically accomplished using strong Brønsted or Lewis acids. masterorganicchemistry.comlibretexts.org
With Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. The reaction begins with the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to produce a methyl halide and the corresponding phenol. masterorganicchemistry.com
With Strong Lewis Acids: Boron tribromide (BBr₃) is one of the most common and effective reagents for the demethylation of aryl ethers. chem-station.com The highly Lewis-acidic boron atom coordinates to the ether oxygen. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group. nih.govnih.govcore.ac.uk Subsequent hydrolysis during aqueous workup liberates the phenol.
Table 5: Common Reagents for Methoxy Group Cleavage
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | 3,5-Dichloro-4-fluorophenol (B2869150) |
| Hydrobromic Acid (48% aq. HBr) | Acetic Acid, Reflux | 3,5-Dichloro-4-fluorophenol |
The O-demethylation of this compound provides a direct synthetic route to 3,5-dichloro-4-fluorophenol, a potentially valuable intermediate. The choice of demethylation agent can be critical to avoid unwanted side reactions involving the halogen substituents. BBr₃ is often preferred due to its high efficiency under relatively mild temperature conditions. nih.govnih.gov
In addition to traditional chemical methods, biochemical pathways for O-demethylation exist. Certain soil bacteria have been shown to demethylate chloroanisoles as the initial step in their biodegradation pathway. nih.gov While not a standard laboratory procedure, these enzymatic pathways highlight the potential for alternative, greener methods for this transformation.
Electrophilic Aromatic Substitution on the Dichloro-Fluoro-Anisole Ring
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are determined by the interplay of the directing effects of the methoxy (-OCH₃), chloro (-Cl), and fluoro (-F) substituents. The methoxy group is a powerful activating group, while the halogen substituents are deactivating. All are ortho-, para-directors. organicchemistrytutor.comchemistrytalk.orglibretexts.org
The -OCH₃ group, located at position C1, is the most influential substituent. As a strong activating group, it significantly increases the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic attack than benzene. organicchemistrytutor.com It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
In this compound, the para position relative to the activating methoxy group is occupied by a fluorine atom. The ortho positions (C2 and C6) are therefore the most probable sites for electrophilic attack. The strong activating effect of the methoxy group overrides the deactivating effects of the halogens, making the ring reactive towards electrophiles. The substitution will predominantly occur at the C2 and C6 positions, which are ortho to the methoxy group and meta to the chlorine atoms.
The directing effects of the individual substituents are summarized in the table below.
Radical Reactions and Bond Dissociation Studies
The key bonds to consider are the C-H bonds of the methyl group, the Ar-OCH₃ and ArO-CH₃ bonds (where Ar represents the aromatic ring), and the Ar-Cl and Ar-F bonds.
C-O Bonds : Anisole has two distinct C-O bonds. The bond between the aromatic ring and the oxygen (Ar-O) is significantly stronger than the bond between the oxygen and the methyl group (O-CH₃). The dissociation of the O-CH₃ bond in anisole to form a phenoxy radical and a methyl radical requires approximately 57 kcal/mol (238.5 kJ/mol). cdnsciencepub.comcdnsciencepub.com This is one of the weaker bonds in the molecule.
C-H Bonds : The C-H bonds on the methyl group are also relatively weak and are susceptible to hydrogen abstraction by radicals.
C-Cl Bond : The BDE for the C-Cl bond in chlorobenzene (B131634) is approximately 95-96 kcal/mol (~400 kJ/mol). Studies on substituted chlorobenzenes suggest that the effect of other substituents on the C-Cl BDE is generally not significant. ustc.edu.cn
C-F Bond : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol (around 544 kJ/mol). wikipedia.org The BDE for the C-F bond in fluoromethane (B1203902) is about 115 kcal/mol (~481 kJ/mol). wikipedia.org
Based on these values, radical reactions are most likely to initiate via cleavage of the O-CH₃ bond or by hydrogen abstraction from the methyl group. The aromatic C-Cl and, especially, the C-F bonds are considerably stronger and less likely to undergo homolytic cleavage. Mechanochemical processes, however, have been shown to induce dechlorination in organochlorine compounds through radical anion intermediates. researchgate.net
The following table presents typical bond dissociation energies for bonds representative of those in this compound.
Environmental Fate and Degradation Pathways of Halogenated Anisoles
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For halogenated anisoles, the primary abiotic mechanisms are photochemical degradation and hydrolysis. These processes are influenced by environmental conditions such as pH, temperature, and the presence of other reactive species.
Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of many aromatic pollutants in the environment. researchgate.net This process involves the absorption of light energy, typically in the ultraviolet (UV) or visible spectrum, which leads to the excitation of the molecule and subsequent chemical reactions. researchgate.net For halogenated anisoles, photolysis can occur directly, when the molecule itself absorbs light, or indirectly, mediated by photosensitizing agents present in the environment, such as dissolved organic matter. rsc.org
In aqueous environments, the rate of direct photolysis is influenced by the compound's molar absorptivity and quantum yield, which is the efficiency of the photochemical process. rsc.org Studies on related compounds, such as halogenated estrogens, have shown that the degree and type of halogenation can significantly affect photodegradation rates. rsc.org Increased halogenation can shift the molecule's light absorption spectrum to longer, more environmentally relevant wavelengths, potentially increasing the rate of direct photolysis. rsc.org The pH of the water can also play a critical role, particularly for compounds with ionizable groups, as the phenolate (B1203915) form of aromatic compounds often has a higher molar absorptivity and is more susceptible to photolysis. rsc.org
In the atmosphere, halogenated anisoles can be degraded by gas-phase photochemical reactions. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which can initiate the degradation of aromatic compounds. Photocatalytic oxidation has also been explored as a method for degrading halogenated compounds in the air, using catalysts like titanium dioxide (TiO2) under UV light to generate reactive oxygen species that break down the pollutants. mdpi.com
| Factor | Description | Impact on Degradation Rate |
|---|---|---|
| Light Intensity/Wavelength | Availability of solar radiation, particularly UV light, that overlaps with the compound's absorption spectrum. researchgate.net | Higher intensity and optimal wavelength overlap increase the rate. |
| Quantum Yield | The efficiency of a photochemical process, representing the fraction of absorbed photons that result in a chemical reaction. rsc.org | A higher quantum yield leads to a faster degradation rate. |
| Halogenation Pattern | The number and type of halogen substituents on the aromatic ring. rsc.org | Can shift absorption to longer wavelengths, increasing susceptibility to solar radiation. rsc.org |
| pH | Affects the speciation of ionizable compounds. rsc.org | Ionized forms (e.g., phenolates) often exhibit higher molar absorptivity and faster degradation. rsc.org |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (promoting indirect photolysis) or a light screen (inhibiting direct photolysis). rsc.org | The net effect depends on the specific compound and water chemistry. |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in anisoles is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. researchgate.net However, the presence of electron-withdrawing halogen substituents on the aromatic ring can influence the stability of the molecule. While direct hydrolysis of the ether bond or the carbon-halogen bonds of 3,5-Dichloro-4-fluoroanisole is generally expected to be a slow process, other abiotic transformations can occur.
Research on the closely related fungal metabolite 3,5-dichloro-p-anisyl alcohol demonstrated that after an initial biological demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, a subsequent abiotic dimerization can occur. nih.govnih.govresearchgate.net This process, which was observed in autoclaved sludge, leads to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govnih.gov This suggests that while direct hydrolysis may not be a primary degradation pathway, abiotic reactions can lead to the formation of more complex transformation products in the environment, contingent on initial biological activation. researchgate.net
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a critical process for the removal of persistent organic pollutants from the environment. mdpi.com It relies on the metabolic capabilities of microorganisms to transform or mineralize complex organic molecules into simpler, less toxic compounds. nih.govresearchgate.net Halogenated aromatic compounds are often resistant to degradation, but various microbes have evolved enzymatic pathways to utilize them as sources of carbon and energy. nih.govresearchgate.net
The potential for biodegradation of halogenated compounds in a specific environment can be assessed by analyzing the microbial community composition and function. nih.gov Metagenomic studies, which analyze the collective genetic material from an environmental sample, are powerful tools for identifying genes that encode for dehalogenation enzymes. nih.gov The presence of such genes indicates the genetic potential of the microbial community to perform dehalogenation, a key step in the breakdown of halogenated pollutants. nih.gov
Analysis of microbial communities in environments contaminated with halogenated organic compounds (HOCs) often reveals a dominance of certain bacterial phyla, such as Pseudomonadota (formerly Proteobacteria) and Actinomycetota. mdpi.com These groups are known to harbor diverse catabolic pathways for aromatic compounds. mdpi.com Comparative analysis of microbial communities from contaminated and pristine sites can demonstrate microbial adaptation to pollutants and highlight the taxa actively involved in detoxification and degradation processes. nih.gov
| Phylum | Known Role in Halogenated Compound Degradation |
|---|---|
| Pseudomonadota | Frequently dominates in communities with dehalogenation potential; contains many well-characterized degraders of aromatic compounds. mdpi.com |
| Actinomycetota | Known to possess diverse metabolic capabilities, including the degradation of complex organic pollutants. mdpi.com |
| Bacillota (formerly Firmicutes) | Includes species capable of anaerobic and aerobic degradation of various pollutants. |
| Bacteroidota | Often found in anaerobic environments and implicated in the reductive dehalogenation of chlorinated compounds. |
The biodegradation of halogenated aromatics typically involves a series of enzymatic reactions that can be divided into upper, middle, and lower pathways. nih.govresearchgate.net The initial steps often involve oxygenases, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage.
Key Microorganisms:
Pseudomonas : Species from this genus are frequently isolated for their ability to degrade a wide range of aromatic pollutants, including chlorinated and fluorinated compounds. researchgate.netnih.gov For example, Pseudomonas fluorescens has been shown to degrade 3,4-dichloroaniline. researchgate.net
Rhodococcus : This genus is known for its robust enzymatic systems capable of metabolizing recalcitrant compounds.
Sphingomonas : Members of this genus are often involved in the degradation of herbicides and other complex aromatic molecules. researchgate.net
Burkholderia : This genus includes species that can degrade polycyclic aromatic hydrocarbons (PAHs) and other chlorinated aromatics. mdpi.com
Key Enzyme Systems: The critical step in the degradation of these compounds is the removal of halogen atoms (dehalogenation), which reduces toxicity and increases biodegradability. nih.gov
Dioxygenases : These enzymes incorporate both atoms of an oxygen molecule into the aromatic ring, often as a first step. This can lead to the formation of catechols, which are central intermediates in many degradation pathways. nih.govnih.gov
Monooxygenases : These enzymes incorporate a single oxygen atom into the substrate, often resulting in hydroxylation. Flavin-dependent monooxygenases are crucial for the dehalogenation and hydroxylation of halogenated phenols. nih.gov
Dehalogenases : These enzymes specifically catalyze the cleavage of carbon-halogen bonds. They can operate through various mechanisms, including hydrolytic, reductive, or oxidative processes. nih.gov
Catechol Dioxygenases : After the formation of a catechol intermediate, these enzymes cleave the aromatic ring either via the ortho or meta pathway, leading to aliphatic products that can enter central metabolic pathways. nih.govnih.gov
Identifying the intermediate and final products of biodegradation is essential for elucidating the metabolic pathway. Studies on the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol, a compound structurally similar to this compound, provide valuable insight into potential degradation routes. nih.govnih.gov
In these studies, the initial and key biotransformation step was the demethylation of the anisole (B1667542) moiety, resulting in the formation of 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govnih.gov This initial reaction occurred readily in methanogenic sludge. nih.gov Following this biological demethylation, the pathway diverged into two routes: a biotic pathway and an abiotic one. nih.govnih.gov
The biotic route involved the oxidation of the benzyl (B1604629) alcohol group to form 3,5-dichloro-4-hydroxybenzoate. nih.govnih.gov In some cases, this intermediate was further decarboxylated to yield 2,6-dichlorophenol. nih.gov The abiotic route, as mentioned previously, involved the dimerization of 3,5-dichloro-4-hydroxybenzyl alcohol to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govnih.gov This highlights that an initial biological transformation can be a prerequisite for subsequent abiotic reactions. researchgate.net
| Parent Compound | Metabolite/Product | Formation Pathway | Key Transformation Step |
|---|---|---|---|
| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | Biotic | O-Demethylation |
| 3,5-dichloro-4-hydroxybenzoate | Biotic | Oxidation of alcohol | |
| 2,6-dichlorophenol | Biotic | Decarboxylation | |
| bis(3,5-dichloro-4-hydroxyphenyl)methane | Abiotic | Dimerization |
Environmental Presence and Transport in Various Media
The environmental occurrence and movement of the specific chemical compound this compound are not well-documented in publicly available scientific literature. Extensive searches for monitoring data of this compound in various environmental compartments—including water, soil, and air—have not yielded specific quantitative results. Consequently, the creation of detailed data tables regarding its environmental concentrations is not possible at this time.
However, based on the known behavior of related halogenated anisoles, some general expectations regarding its environmental fate can be inferred. Halogenated anisoles as a chemical class are recognized as ubiquitous environmental contaminants. Their presence in the environment is often linked to the microbial methylation of corresponding halogenated phenols, which are used as pesticides and wood preservatives.
The transport of these compounds in the environment is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. Compounds with similar structures to this compound, such as other chlorinated and fluorinated aromatic compounds, exhibit a tendency for long-range environmental transport. The strong carbon-fluorine bond, in particular, contributes to the persistence of fluorinated organic compounds in the environment.
It is plausible that this compound could be transported through the atmosphere and deposited in locations far from its original source. In aquatic systems, its transport would be influenced by its solubility and tendency to adsorb to sediment. Similarly, in soil, its mobility would depend on its interaction with soil organic matter.
Without specific research on this compound, any discussion of its environmental presence and transport remains speculative and based on the general behavior of analogous compounds. Further research, including the development of specific analytical methods and targeted environmental monitoring studies, is necessary to determine the actual presence and transport of this compound in various environmental media.
Applications of 3,5 Dichloro 4 Fluoroanisole in Advanced Chemical Synthesis
Utilization as a Building Block in Complex Molecule Construction
As a halogenated aromatic compound, 3,5-dichloro-4-fluoroanisole could theoretically serve as a versatile building block in the synthesis of more complex molecules. The differential reactivity of the halogen substituents could potentially be exploited for sequential cross-coupling reactions. For instance, the carbon-chlorine bonds could be selectively activated under specific catalytic conditions, leaving the carbon-fluorine bond intact for subsequent transformations. This would allow for the stepwise introduction of different molecular fragments, a key strategy in the convergent synthesis of complex organic molecules.
However, without specific examples from the scientific literature, any discussion of its role as a building block is speculative. The successful application of this compound in this context would depend on the development of highly selective catalytic systems that can differentiate between the chloro and fluoro substituents.
Role as an Intermediate in the Synthesis of Specialty Chemicals
The synthesis of advanced organic materials, such as polymers or liquid crystals, often relies on di- or poly-functionalized aromatic monomers. The structure of this compound, with its multiple reactive sites, suggests it could be a candidate as a precursor for such materials. For example, nucleophilic aromatic substitution of the fluorine or chlorine atoms, or cross-coupling reactions at these positions, could be used to link these units into a polymeric chain. The resulting polymer would possess a unique combination of halogens and a methoxy (B1213986) group, which could influence its physical and chemical properties, such as thermal stability, solubility, and electronic characteristics.
To date, there are no specific reports of this compound being used in the synthesis of advanced organic materials. Research in this area would be required to determine its suitability as a monomer and to characterize the properties of any resulting materials.
In the field of materials science, structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its physical properties. By systematically modifying a core structure and observing the resulting changes in properties, researchers can design new materials with desired characteristics.
The this compound core could serve as a scaffold for the synthesis of a library of analogs for such non-biological SAR studies. For example, selective modification of the chloro and fluoro positions could be used to introduce a variety of functional groups. The impact of these modifications on properties such as liquid crystalline behavior, fluorescence, or conductivity could then be investigated.
A study on hydroxylated polychlorinated biphenyls (OH-PCBs) has investigated the structure-activity relationships of compounds with a 3,5-dichloro-4-hydroxy substitution pattern, which is structurally related to this compound following demethylation. This research focused on the interaction of these compounds with rat sulfotransferases, which falls outside the non-biological focus of this section. However, it highlights that the substitution pattern of the parent compound is of interest in SAR studies.
Further research would be necessary to explore the potential of this compound derivatives in non-biological SAR studies and to establish relationships between their structure and their material properties.
Q & A
Q. What are the optimal synthetic routes for 3,5-Dichloro-4-fluoroanisole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of halogenated anisoles typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For this compound, a plausible route is:
Chlorination/Fluorination Sequence : Start with 4-methoxybenzene derivatives. Introduce chlorine atoms at positions 3 and 5 via electrophilic substitution using Cl₂/FeCl₃, followed by fluorination at position 4 using KF or CsF under anhydrous conditions .
Temperature Control : Maintain temperatures between 60–80°C during fluorination to avoid side reactions (e.g., over-halogenation) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .
Q. Key Considerations :
Q. How can researchers effectively purify and characterize this compound?
Methodological Answer: Purification :
- Recrystallization : Use a 7:3 ethanol-water mixture to remove impurities. Slow cooling enhances crystal formation .
- Distillation : For liquid-phase intermediates, fractional distillation under reduced pressure (e.g., 0.1 atm) minimizes thermal decomposition .
Q. Characterization :
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (N95) if handling powders .
- Ventilation : Conduct reactions in fume hoods with >100 fpm airflow to prevent inhalation of volatile intermediates .
- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent contamination .
- Waste Disposal : Collect halogenated waste in sealed containers labeled for incineration .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate electron density maps. The methoxy group (-OCH₃) is strongly ortho/para-directing, but chlorine and fluorine substituents deactivate the ring.
- Key Finding : Fluorine’s inductive effect dominates, making position 4 electron-deficient and resistant to further substitution .
- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and monitor product distribution via GC-MS. Expect minimal reactivity at position 4 due to electron withdrawal by Cl/F .
Q. What are the thermal decomposition pathways of this compound, and how can stability be assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Observe weight loss at ~200°C, indicating cleavage of the methoxy group .
- GC-MS Analysis of Degradation Products : Identify volatile byproducts (e.g., CO, HCl, fluorobenzene) using a DB-5MS column .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition. Higher correlates with greater thermal stability .
Q. How can contradictions in reported spectral data for halogenated anisoles be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d6). Solvent-induced shifts can alter splitting patterns .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-) to isolate specific signals in crowded spectra .
- Collaborative Studies : Share raw data via platforms like PubChem or ECHA to harmonize interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
